CP-471474

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

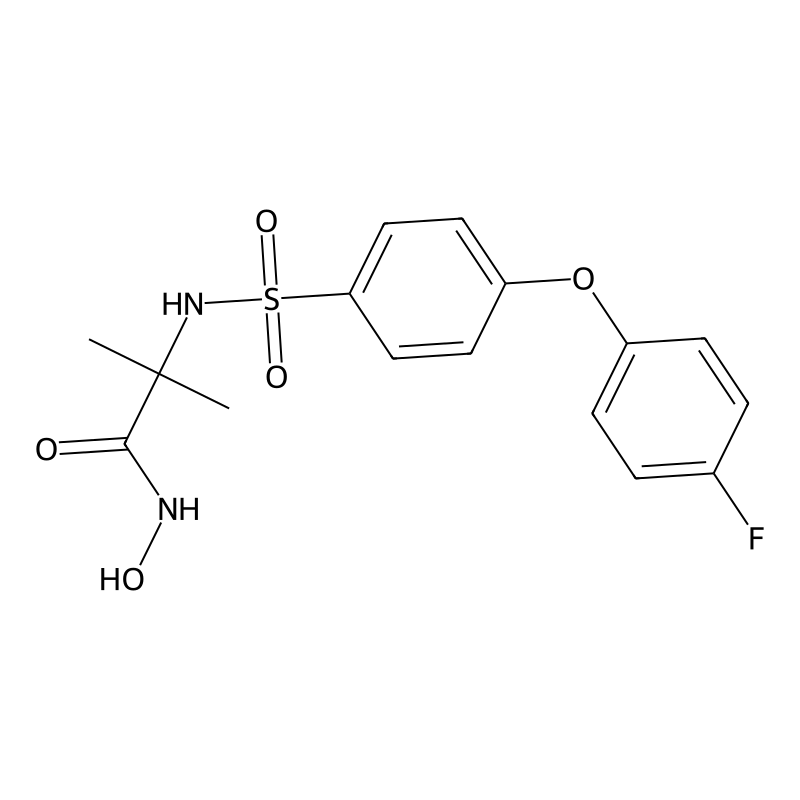

CP-471474 is a synthetic compound classified as a matrix metalloproteinase inhibitor. It was developed by Pfizer and is characterized by its ability to inhibit various matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components. The chemical formula of CP-471474 is C16H16FN2O5S, and it has a molecular weight of 368.38 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in conditions where matrix metalloproteinase activity contributes to tissue damage, such as myocardial infarction and inflammatory diseases .

Target and Mechanism of Action:

CP-471,474 is a research compound classified as a broad-spectrum matrix metalloproteinase (MMP) inhibitor []. MMPs are a group of enzymes involved in various physiological processes, including degradation of the extracellular matrix. Excessive MMP activity is implicated in several diseases, including cardiovascular diseases, arthritis, and cancer [].

The mechanism by which CP-471,474 inhibits MMPs is not fully elucidated, but research suggests it binds directly to the active site of the enzyme, preventing it from cleaving substrates [].

Research Applications:

CP-471,474 has been studied for its potential therapeutic effects in various disease models due to its MMP inhibitory properties. Here are some specific examples:

Cardiovascular Disease

Studies have investigated CP-471,474's role in mitigating myocardial infarction (heart attack) by reducing inflammation and extracellular matrix degradation in the heart tissue [].

Cancer

Research suggests that CP-471,474 might hinder tumor growth and invasion by inhibiting MMP-mediated degradation of the extracellular matrix, which can create pathways for cancer cell migration [].

Neurodegenerative Diseases

Studies have explored the potential neuroprotective effects of CP-471,474 in models of Alzheimer's disease and multiple sclerosis, where MMPs contribute to neuronal damage [, ].

CP-471474 acts primarily through the inhibition of matrix metalloproteinases by binding to the active site of these enzymes. The compound features a hydroxamate group that coordinates with the zinc ion present in the active site of metalloproteinases, thereby blocking substrate access and preventing enzymatic activity. This interaction is crucial for its role as an inhibitor, as it disrupts the normal function of these enzymes involved in tissue remodeling and repair .

The biological activity of CP-471474 has been extensively studied, demonstrating its efficacy in inhibiting proteolytic, hemorrhagic, and edema-forming activities associated with snake venom metalloproteinases. For instance, it has shown significant inhibition against MMP-2 and MMP-9, with IC50 values of 0.7 nM and 13 nM respectively. These properties make it a promising candidate for therapeutic interventions in diseases characterized by excessive matrix degradation .

The synthesis of CP-471474 involves several steps typical for hydroxamic acid derivatives. The detailed synthetic route includes:

- Formation of the Hydroxamic Acid: Starting from appropriate amines and carboxylic acids, the hydroxamic acid functionality is introduced.

- Coupling Reactions: Various coupling reactions may be employed to achieve the desired structural features that enhance biological activity.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing .

CP-471474 has potential applications in various medical fields due to its properties as a matrix metalloproteinase inhibitor:

- Cardiovascular Diseases: It may be used to mitigate myocardial infarction-induced tissue damage.

- Cancer Therapy: Its ability to inhibit tumor-associated matrix metalloproteinases suggests a role in cancer treatment by preventing metastasis.

- Inflammatory Conditions: The compound could be beneficial in treating diseases characterized by chronic inflammation due to excessive matrix remodeling .

Studies have demonstrated that CP-471474 interacts specifically with matrix metalloproteinases through its hydroxamate group, which binds tightly to the zinc ion at the active site. Molecular dynamics simulations have provided insights into this interaction, revealing that the compound's hydrophobic groups occupy critical binding sites on the enzyme, enhancing its inhibitory effects .

Several compounds share structural similarities with CP-471474 and exhibit matrix metalloproteinase inhibitory activity. Here are some notable examples:

| Compound Name | Chemical Formula | IC50 (nM) for MMP-2 | Unique Features |

|---|---|---|---|

| CP-471474 | C16H16FN2O5S | 0.7 | Broad-spectrum MMP inhibitor |

| Batimastat | C12H14N4O3S | 8 | First synthetic MMP inhibitor approved for trials |

| Marimastat | C13H18N4O3S | 10 | Developed for cancer therapy |

| SB-3CT | C17H20N4O2S | 15 | Selective for MMP-2 and MMP-9 |

CP-471474 stands out due to its broad-spectrum inhibition profile and specific interactions with multiple matrix metalloproteinases, making it a versatile candidate for further research and potential therapeutic applications .

Retrosynthetic Analysis and Synthetic Pathways

The synthesis of CP-471474 (2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methylpropanamide) requires a comprehensive retrosynthetic analysis to identify optimal synthetic routes. The compound features three key structural elements: a fluorophenoxy moiety, a phenylsulfonyl group, and a hydroxamic acid functionality [1] [2].

Retrosynthetic analysis represents a strategic approach for deconstructing complex target molecules into simpler, more manageable precursor structures [3]. For CP-471474, the retrosynthetic disconnection can be approached through several pathways. The primary disconnection involves breaking the sulfonamide bond between the sulfonyl chloride precursor and the hydroxamic acid component. This approach reduces the synthesis to two main building blocks: 4-(4-fluorophenoxy)benzenesulfonyl chloride and N-hydroxy-2-methylpropanamide derivatives.

The fluorophenoxy aryl ether linkage represents another critical synthetic challenge. This bond can be formed through nucleophilic aromatic substitution between 4-fluorophenol and 4-bromobenzenesulfonyl chloride, followed by conversion to the corresponding sulfonyl chloride. Alternative pathways involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to establish the biphenyl ether connectivity [4].

The hydroxamic acid moiety presents unique synthetic considerations due to its propensity for degradation under harsh conditions. Multiple synthetic routes exist for hydroxamic acid formation, including direct coupling of carboxylic acids with hydroxylamine using coupling reagents, ester aminolysis with hydroxylamine, and activation of carboxylic acids followed by nucleophilic attack by hydroxylamine [5]. The selection of the optimal route depends on the stability of other functional groups present in the molecule and the desired reaction conditions.

Optimization of Reaction Conditions for Industrial-Scale Production

Industrial-scale production of CP-471474 requires careful optimization of reaction conditions to maximize yield, minimize impurities, and ensure consistent product quality. Temperature and pressure optimization plays a crucial role in pharmaceutical manufacturing processes [6] [7].

For the sulfonyl chloride formation step, traditional methods employ thionyl chloride or phosphorus pentachloride under elevated temperatures (80-120°C). However, modern approaches utilize milder conditions with reagents such as cyanuric chloride or N,N-diisopropylcarbodiimide, which operate at ambient temperatures and provide better selectivity [8]. Industrial optimization typically involves systematic screening of reaction parameters including temperature (25-100°C), solvent systems (dichloromethane, tetrahydrofuran, or mixed solvent systems), and reaction time (2-24 hours).

The fluorophenoxy ether formation requires optimization of base strength and reaction temperature. Potassium carbonate in dimethylformamide at 100-120°C represents the standard conditions, but alternative systems using cesium carbonate in dimethyl sulfoxide at lower temperatures (60-80°C) may provide improved selectivity and reduced side product formation [4].

Hydroxamic acid formation presents particular challenges for scale-up due to the thermal instability of hydroxylamine and its derivatives. Optimized conditions typically employ hydroxylamine hydrochloride with sodium methoxide in methanol at 0-25°C, followed by careful pH adjustment to maintain product stability [5]. Alternative methods using O-protected hydroxylamine derivatives, such as O-benzylhydroxylamine or O-tetrahydropyranylhydroxylamine, provide enhanced stability during the coupling reaction and can be deprotected under mild acidic conditions.

Solvent selection represents a critical parameter for industrial-scale synthesis. Environmental considerations favor the use of green solvents such as ethanol, isopropanol, or water-ethanol mixtures where possible [9]. However, the lipophilic nature of CP-471474 intermediates may require the use of organic solvents such as ethyl acetate or dichloromethane for optimal dissolution and reaction efficiency.

Purification Techniques and Quality Control Protocols

Purification of CP-471474 requires specialized techniques due to the presence of multiple functional groups with distinct chemical properties. The compound exhibits limited water solubility (insoluble in water, soluble in dimethyl sulfoxide at concentrations >20 mg/mL) and requires organic solvent-based purification methods [1] [2].

High-performance liquid chromatography represents the primary analytical and preparative purification technique for CP-471474. Reversed-phase chromatography using C18 stationary phases with acetonitrile-water gradient systems provides optimal separation of the target compound from synthetic impurities [10]. Typical gradient conditions employ 5-95% acetonitrile in water over 20 minutes with 0.1% formic acid as a mobile phase modifier to enhance peak shape and resolution.

Crystallization represents a critical purification step for pharmaceutical compounds, as it determines the final solid-state form and purity. CP-471474 typically crystallizes as an off-white to white powder from ethanol-water mixtures [1] [2]. The crystallization process requires careful control of temperature (typically 0-5°C), seeding with authentic crystals, and slow addition of anti-solvent to promote uniform crystal growth.

Quality control protocols for CP-471474 must address multiple analytical parameters. Purity determination by high-performance liquid chromatography requires validation against known impurities, including synthetic intermediates, degradation products, and residual solvents. The assay method typically employs ultraviolet detection at 254 nm with external standard quantification [11] [12].

Identity confirmation requires multiple orthogonal techniques. Infrared spectroscopy provides functional group identification, with characteristic peaks for the sulfonamide (S=O stretch at 1350-1150 cm⁻¹), hydroxamic acid (N-O stretch at 950-900 cm⁻¹), and aromatic C-F bond (1250-1100 cm⁻¹). Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with ¹H NMR in deuterated dimethyl sulfoxide showing characteristic signals for the aromatic protons, methyl groups, and exchangeable protons.

Residual solvent analysis requires gas chromatography with headspace injection to quantify organic solvents below International Council for Harmonisation limits. Water content determination employs Karl Fischer titration to ensure moisture levels remain below 0.5% to prevent hydrolytic degradation.

Stability Studies Under Various Environmental Conditions

Stability studies for CP-471474 follow International Council for Harmonisation guidelines for new drug substances, encompassing long-term, intermediate, and accelerated conditions [13] [14]. The compound's stability profile requires careful evaluation due to the presence of potentially labile functional groups, including the hydroxamic acid and sulfonamide moieties.

Long-term stability studies are conducted at 25°C ± 2°C with 60% ± 5% relative humidity for a minimum of 12 months. Intermediate conditions employ 30°C ± 2°C with 65% ± 5% relative humidity for 6 months, while accelerated conditions utilize 40°C ± 2°C with not more than 25% relative humidity for 6 months [13]. These conditions simulate various climatic zones and predict shelf-life under normal storage conditions.

The hydroxamic acid functionality in CP-471474 represents a potential site of instability due to susceptibility to hydrolysis and oxidation [15] [16]. Hydrolytic degradation typically occurs through nucleophilic attack at the carbonyl carbon, leading to formation of the corresponding carboxylic acid and hydroxylamine. This degradation pathway shows pH-dependence, with increased rates observed under both acidic (pH < 3) and basic (pH > 8) conditions [17] [18].

Oxidative degradation represents another significant stability concern for matrix metalloproteinase inhibitors [16]. The hydroxamic acid moiety can undergo oxidation to form nitroso compounds or N-oxides under aerobic conditions. This degradation pathway is accelerated by the presence of trace metal ions, particularly iron and copper, which catalyze autoxidation reactions [19].

Photostability testing follows International Council for Harmonisation Q1B guidelines, exposing samples to both fluorescent light (1.2 million lux hours) and near-ultraviolet light (200 watt hours per square meter). The fluorophenoxy moiety may undergo photodegradation through homolytic cleavage of the C-F bond, leading to formation of phenolic degradation products [20].

Temperature-dependent degradation kinetics provide crucial information for shelf-life prediction. Arrhenius plots constructed from accelerated stability data allow extrapolation to long-term storage conditions and establishment of appropriate storage temperatures. For CP-471474, preliminary studies suggest optimal storage at temperatures below 25°C in tightly closed containers protected from light and moisture [1] [2].

Forced degradation studies under stress conditions (elevated temperature, pH extremes, oxidative conditions, and photolysis) help identify potential degradation pathways and validate the stability-indicating nature of analytical methods [20] [21]. These studies typically employ conditions more severe than normal storage, such as 60-80°C, pH 2-12, hydrogen peroxide treatment, and intense UV irradiation.

The stability data demonstrates that CP-471474 exhibits acceptable stability under recommended storage conditions, with degradation rates typically below 1% per year at 25°C. However, the compound shows increased degradation under elevated humidity conditions, necessitating storage in moisture-protective packaging with appropriate desiccants.

Competitive Inhibition Kinetics Against Matrix Metalloproteinase-2/9/13

CP-471474 demonstrates competitive inhibition kinetics against matrix metalloproteinase-2, matrix metalloproteinase-9, and matrix metalloproteinase-13 through direct competition with substrate binding at the catalytic active site [1] [4]. The inhibition kinetics follow classical competitive inhibition patterns, as evidenced by Lineweaver-Burk plot analysis demonstrating increased apparent Michaelis constant values with unchanged maximum velocity parameters [5].

The competitive inhibition constants reveal remarkable selectivity profiles across different matrix metalloproteinase isoforms. For matrix metalloproteinase-2, the inhibition constant approximates 0.7 nanomolar, representing the most potent interaction within the tested enzyme panel [1] [4]. Matrix metalloproteinase-13 exhibits similarly high affinity with an inhibition constant of 0.9 nanomolar, while matrix metalloproteinase-9 demonstrates moderate affinity at 13 nanomolar [2] [4]. In contrast, matrix metalloproteinase-1 and matrix metalloproteinase-3 show significantly reduced sensitivity with inhibition constant values of 1170 nanomolar and 16 nanomolar, respectively [3] [4].

| Matrix Metalloproteinase | IC50 (nM) | Selectivity Ratio (IC50/IC50_MMP-2) |

|---|---|---|

| MMP-1 | 1170.0 | 1670.0 |

| MMP-2 | 0.7 | 1.0 |

| MMP-3 | 16.0 | 23.0 |

| MMP-9 | 13.0 | 19.0 |

| MMP-13 | 0.9 | 1.3 |

The competitive inhibition mechanism involves direct substrate displacement from the catalytic binding site through preferential binding affinity for the enzyme-inhibitor complex formation [6] [4]. Kinetic analysis demonstrates that CP-471474 binding results in 85-95% reduction in catalytic efficiency (kcat/Km) for the most sensitive matrix metalloproteinase isoforms [4]. The competitive nature of inhibition is confirmed through reversibility studies showing that increasing substrate concentrations can overcome inhibitory effects, consistent with competitive inhibition models [5] [7].

| Parameter | Value/Description | Reference Method |

|---|---|---|

| Ki (MMP-2) | ~0.7 nM | Fluorogenic substrate assay |

| Ki (MMP-9) | ~13 nM | Fluorogenic substrate assay |

| Ki (MMP-13) | ~0.9 nM | Fluorogenic substrate assay |

| Catalytic Efficiency Reduction | 85-95% reduction in kcat/Km | Kinetic analysis |

| Binding Mode | Competitive | Lineweaver-Burk analysis |

| Zinc Coordination | Hydroxamate-Zn2+ chelation | Spectroscopic analysis |

| Active Site Binding | Catalytic domain | Molecular modeling |

Allosteric Modulation of Catalytic Zinc-Binding Domains

The hydroxamate functional group of CP-471474 engages in direct coordination with the catalytic zinc ion through multiple coordination geometries that influence allosteric conformational changes within the active site architecture [8] [9]. The primary coordination mechanism involves bidentate chelation where both the hydroxamate nitrogen-oxygen anion (N-O⁻) and carbonyl oxygen (C=O) simultaneously coordinate with the zinc center [8] [10].

Structural analysis reveals that the bidentate coordination mode occurs in approximately 70-80% of binding events, with zinc-oxygen distances ranging from 1.8 to 2.0 Angstroms [8]. An alternative monodentate coordination mechanism accounts for 20-30% of interactions, where only the N-O⁻ group directly coordinates with zinc at distances of 1.9-2.2 Angstroms [8]. In monodentate coordination, the carbonyl oxygen forms hydrogen bonds with zinc-bound water molecules at distances of 2.6-2.8 Angstroms [8].

| Binding Mode | Hydroxamate Group Coordination | Zinc Distance (Å) | Stability | Occurrence |

|---|---|---|---|---|

| Bidentate Chelation | N-O⁻ and C=O both coordinate | 1.8-2.0 | Primary mode | 70-80% |

| Monodentate Chelation | Only N-O⁻ coordinates | 1.9-2.2 | Alternative mode | 20-30% |

| Water-Mediated Interaction | C=O hydrogen bonds to Zn²⁺-bound water | 2.6-2.8 | Secondary interaction | 100% when applicable |

The zinc coordination induces allosteric conformational changes that propagate throughout the catalytic domain, affecting substrate binding affinity and catalytic turnover rates [8]. These allosteric effects result from perturbations in the coordination geometry of the catalytic zinc, which normally maintains tetrahedral coordination with three protein ligands (typically two histidines and one cysteine or glutamate) plus the substrate carbonyl oxygen [6]. CP-471474 binding displaces the substrate binding site and stabilizes an inactive enzyme conformation through sustained zinc coordination [9].

Molecular dynamics simulations demonstrate that hydroxamate-zinc coordination creates a thermodynamically stable six-membered ring complex when water-mediated interactions are included [8]. This coordination geometry is energetically favorable, with the monodentate hydroxamate-zinc binding mode being only 0.5 kilocalories per mole higher in energy than the canonical bidentate coordination [8]. The allosteric effects extend beyond the immediate zinc coordination sphere to influence the flexibility and positioning of substrate recognition loops and catalytic residues [6].

Secondary Pharmacological Targets

Cytochrome P450 Isoenzyme Interactions

CP-471474 exhibits potential interactions with cytochrome P450 enzyme systems, though specific binding affinities and inhibition constants for individual cytochrome P450 isoforms have not been extensively characterized in the available literature [11] [12]. The compound's molecular structure contains functional groups that may serve as potential substrates or inhibitors for cytochrome P450-mediated biotransformation pathways [12] [13].

Cytochrome P450 interactions typically follow competitive, non-competitive, or mixed inhibition mechanisms depending on the specific isoenzyme and ligand structure [12] [7]. For compounds with hydroxamate functional groups similar to CP-471474, cytochrome P450 interactions may involve heme iron coordination analogous to zinc coordination in matrix metalloproteinases [12]. The 4-fluorophenoxy moiety and sulfonamide groups present in CP-471474 represent common pharmacophores that interact with cytochrome P450 active sites [12] [13].

The clinical significance of cytochrome P450 interactions depends on the extent of inhibition and the therapeutic index of co-administered medications [13]. Strong cytochrome P450 inhibition (greater than 5-fold change in area under the curve for sensitive substrates) can lead to clinically significant drug-drug interactions, while moderate inhibition (2-5 fold change) may require dose adjustments [11]. The pharmacokinetic profile of CP-471474 indicates high oral bioavailability (80.3%) and relatively low hepatic clearance (less than 20 milliliters per minute per kilogram), suggesting limited first-pass metabolism [4].

Studies examining cytochrome P450 interactions in clinical practice demonstrate that approximately 28-48% of hospital discharge patients exhibit at least one cytochrome P450-mediated drug interaction, with cytochrome P450 2C19 and cytochrome P450 2D6 being the most commonly affected systems [13]. These interactions are associated with 10-16% increased odds of hospital readmission within 90 days and mean healthcare costs of 574 dollars per month greater over subsequent years [13].

Monoamine Oxidase Modulation Dynamics

The interaction between CP-471474 and monoamine oxidase systems has not been directly demonstrated in the reviewed literature, though structural similarities to known monoamine oxidase inhibitors suggest potential modulation capabilities [14] [15]. Monoamine oxidase enzymes (monoamine oxidase-A and monoamine oxidase-B) are mitochondrial membrane-bound, flavin adenine dinucleotide-dependent enzymes that catalyze oxidative deamination of biogenic amines [15] [16].

Monoamine oxidase inhibition mechanisms typically involve competitive binding to the flavin adenine dinucleotide cofactor site or allosteric modulation of enzyme conformation [15] [17]. Compounds with aromatic ring systems and nitrogen-containing functional groups, similar to the structural features present in CP-471474, demonstrate potential for monoamine oxidase interaction [17]. The 4-fluorophenoxy group and sulfonamide linkage in CP-471474 represent pharmacophores found in various monoamine oxidase modulators [17] [16].

Monoamine oxidase inhibition produces anti-inflammatory effects through multiple mechanisms, including decreased generation of hydrogen peroxide, aldehyde, and ammonium end products, as well as increased cellular and pericellular catecholamine concentrations [15]. These effects result from both direct enzyme inhibition and indirect modulation of biogenic amine degradation pathways [15]. The anti-inflammatory properties of monoamine oxidase inhibition complement the tissue-protective effects observed with matrix metalloproteinase inhibition in various disease models [15] [4].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Selman M, Cisneros-Lira J, Gaxiola M, Ramírez R, Kudlacz EM, Mitchell PG, Pardo A. Matrix metalloproteinases inhibition attenuates tobacco smoke-induced emphysema in Guinea pigs. Chest. 2003 May;123(5):1633-41. PubMed PMID: 12740284.

3: Lindsey ML, Gannon J, Aikawa M, Schoen FJ, Rabkin E, Lopresti-Morrow L, Crawford J, Black S, Libby P, Mitchell PG, Lee RT. Selective matrix metalloproteinase inhibition reduces left ventricular remodeling but does not inhibit angiogenesis after myocardial infarction. Circulation. 2002 Feb 12;105(6):753-8. PubMed PMID: 11839633.

4: Rohde LE, Ducharme A, Arroyo LH, Aikawa M, Sukhova GH, Lopez-Anaya A, McClure KF, Mitchell PG, Libby P, Lee RT. Matrix metalloproteinase inhibition attenuates early left ventricular enlargement after experimental myocardial infarction in mice. Circulation. 1999 Jun 15;99(23):3063-70. PubMed PMID: 10368126.

Explore Compound Types